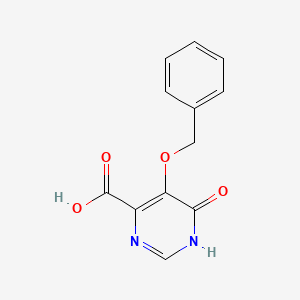

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol

Übersicht

Beschreibung

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol is a phenylpropanoid compound commonly found in the volatile oils of certain plants, particularly those in the Zingiberaceae family. It is known for its pleasant floral fragrance and is widely used in the preparation of various perfumes and fragrances, especially those mimicking lilac, jasmine, and rose scents . This compound is also of interest due to its potential pharmacological activities, including antioxidant and antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol can be synthesized through the hydrogenation of m-methoxycinnamaldehyde. One effective method involves using mesoporous alumina as a catalyst. The reaction conditions typically include a hydrogen atmosphere and elevated temperatures to ensure complete conversion of m-methoxycinnamaldehyde to m-methoxycinnamyl alcohol without any by-products .

Industrial Production Methods

Industrial production of m-methoxycinnamyl alcohol primarily relies on the hydrogenation process mentioned above. The use of mesoporous alumina with ultra-large pore sizes has been shown to enhance the selectivity and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form m-methoxycinnamaldehyde.

Reduction: The compound can be reduced to form m-methoxycinnamyl alcohol from m-methoxycinnamaldehyde.

Substitution: It can participate in substitution reactions where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products Formed

Oxidation: m-Methoxycinnamaldehyde.

Reduction: this compound.

Substitution: Products vary based on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism by which m-methoxycinnamyl alcohol exerts its effects involves its interaction with cellular components. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

m-Methoxycinnamaldehyde: An oxidized form of m-methoxycinnamyl alcohol with similar fragrance properties.

p-Coumaric acid: Another phenylpropanoid with antioxidant properties.

4-Methoxycinnamyl p-coumarate: A related compound with similar biological activities.

Uniqueness

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol is unique due to its combination of a pleasant floral fragrance and significant pharmacological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Eigenschaften

Molekularformel |

C10H12O2 |

|---|---|

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

3-(3-methoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8,11H,7H2,1H3 |

InChI-Schlüssel |

RPRVKNAZCFODRM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)C=CCO |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Iodophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B8605356.png)

![2-Propen-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-pyrrolidinyl]-](/img/structure/B8605364.png)

![2-[2-(1H-inden-3-yl)ethyl]pyridine](/img/structure/B8605434.png)

![[4-(trans-4-Propylcyclohexyl)phenyl]acetic acid](/img/structure/B8605437.png)

![2,4-dimethoxy-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine](/img/structure/B8605438.png)